molecular formula C5H10OS B1605340 Tetrahydrothiopyran-3-ol CAS No. 22072-19-1

Tetrahydrothiopyran-3-ol

Cat. No. B1605340
CAS RN: 22072-19-1
M. Wt: 118.2 g/mol
InChI Key: ZHHOMIAGFRSWCU-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-3-ol is a chemical compound with the linear formula C5H10OS . It is a sulfur-containing heterocyclic building block .


Synthesis Analysis

Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .


Molecular Structure Analysis

The molecular structure of Tetrahydrothiopyran-3-ol is represented by the linear formula C5H10OS . The molecular weight is 118.199 .


Chemical Reactions Analysis

Tetrahydrothiopyrans have been synthesized from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .


Physical And Chemical Properties Analysis

Tetrahydrothiopyran-3-ol is a clear liquid . The density is 1.14 and the refractive index is between 1.5341 to 1.5361 at 20°C, 589nm .

Scientific Research Applications

Organocatalytic Synthesis

Tetrahydrothiopyran-3-ol is significant in organocatalysis, particularly in the asymmetric synthesis of tetrahydrothiophenes and tetrahydrothiopyrans. These compounds have high utility in synthetic chemistry and are widely distributed in nature, making them important motifs in organic chemistry. Recent advances in organocatalytic domino methods have enhanced the synthesis of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans, which contain multiple stereocenters. The development of new bidentate reagents containing sulfur moieties has been pivotal in this area (Mondal, Nandi, & Pan, 2017).

Synthesis and Structural Analysis

Tetrahydrothiopyran-3-ol derivatives are synthesized by condensation with aryl Grignard reagents. These derivatives have been analyzed using IR spectra, NMR spectral analyses, and elemental analyses. Additionally, X-ray diffraction analysis of specific derivatives, like 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, has provided insights into their structural aspects, confirming the positioning of aryl groups and the conformation of the heterocyclic ring (Tran et al., 2005).

Catalytic Annulation in Synthesis

Catalytic annulation processes, such as Sc(OTf)3-catalyzed reactions, are utilized for the synthesis of polyfunctionalized tetrahydrothiopyran derivatives. This method involves ring-opening and aldol cascade reactions, offering a facile strategy for producing various tetrahydrothiopyranols (Wang et al., 2015).

Involvement in Multi-component Reactions

Tetrahydrothiopyran-3-ol plays a role in multi-component reactions (MCRs), such as Prins cyclization, which is used in the synthesis of compounds with tetrahydropyran frameworks. These reactions are facilitated by different catalysts and are crucial in producing biologically active compounds with applications in areas like analgesics and anti-inflammatory drugs (Štekrová et al., 2015).

Chemical Genomics of Cancer Chemopreventive Agents

Tetrahydrothiopyran-3-ol derivatives have been studied in the context of chemical genomics, particularly concerning cancer chemopreventive agents. These studies involve exploring the structure-activity relationships and the pharmacological effects of these compounds, contributing significantly to cancer research (Tran et al., 2009).

Applications in Organic Electronics

Compounds related to tetrahydrothiopyran-3-ol, such as quinoidal oligothiophenes, have been reviewed for their use in organic electronics. Their semiconducting properties and role as multifunctional materials in electronic applications are of particular interest, demonstrating the versatility of tetrahydrothiopyran-3-ol and its derivatives (Casado, Ponce Ortiz, & López Navarrete, 2012).

Safety And Hazards

Tetrahydrothiopyran-3-ol may cause eye irritation and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation .

properties

IUPAC Name

thian-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-5-2-1-3-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOMIAGFRSWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313069
Record name Tetrahydrothiopyran-3-ol
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiopyran-3-ol

CAS RN

22072-19-1
Record name Tetrahydrothiopyran-3-ol
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Record name Tetrahydrothiopyran-3-ol
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Record name Tetrahydrothiopyran-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Dodd, CF Schwender… - Journal of heterocyclic …, 1990 - Wiley Online Library
… , filtered, concentrated in vacuo and distilled (100 mm Hg, 158) to give 6.8 g of tetrahydrothiopyran-3-ol. … This afforded 7.5 g of tetrahydrothiopyran-3-ol 1,1-dioxide as a colorless …
Number of citations: 24 onlinelibrary.wiley.com

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